molecular formula C28H18N4Na2O6S4 B13769479 2,2'-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) CAS No. 71033-21-1

2,2'-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt)

Cat. No.: B13769479
CAS No.: 71033-21-1
M. Wt: 680.7 g/mol
InChI Key: VDCPHSCTJQPBMI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole with a diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including diazotization, coupling, and sulphonation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the benzothiazole ring can interact with various biological molecules. These interactions can influence biochemical pathways, making the compound useful in various research applications .

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole): Similar structure but lacks the sulphonate group.

    Disodium 2,2’-(azodi-p-phenylene)bis[6-methylbenzothiazolesulphonate]: Another variant with similar properties.

Uniqueness

2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) is unique due to its sulphonate group, which enhances its solubility and reactivity. This makes it particularly useful in aqueous environments and broadens its range of applications compared to similar compounds .

Properties

CAS No.

71033-21-1

Molecular Formula

C28H18N4Na2O6S4

Molecular Weight

680.7 g/mol

IUPAC Name

disodium;6-methyl-2-[4-[[4-(6-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate

InChI

InChI=1S/C28H20N4O6S4.2Na/c1-15-11-21-25(23(13-15)41(33,34)35)29-27(39-21)17-3-7-19(8-4-17)31-32-20-9-5-18(6-10-20)28-30-26-22(40-28)12-16(2)14-24(26)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

VDCPHSCTJQPBMI-UHFFFAOYSA-L

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6S(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.